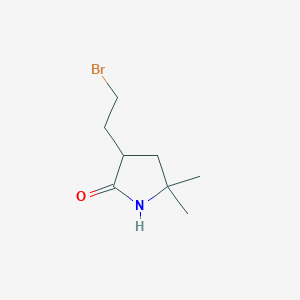
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one, also known as 2-bromo-3’,3’,5’,5’-tetramethyl-2-oxospiro[chroman-4,4’-imidazolidine]-6’-carboxylic acid, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidin-2-one and has a unique molecular structure that makes it a promising candidate for various research applications.
Scientific Research Applications
Ionic Liquids (ILs)
Ionic liquids (ILs), often referred to as “liquid salts,” have captivated the scientific community due to their unique properties and versatile applications. Unlike traditional liquids composed of molecules, ILs consist of ions, resulting in distinct behavior. Key features include low volatility, high thermal stability, and excellent solvation ability. Researchers have explored their use in chemistry, engineering, and materials science. The tunable properties of ILs, such as viscosity and conductivity, open new avenues for innovative research and cleaner industrial processes .
Organic Building Blocks
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one: serves as an organic building block. Specifically, it acts as a precursor for the preparation of beta-substituted acrylates. These acrylates find applications in various fields, including polymer chemistry and materials science .
Fluorinated Ionic Liquids
While the preparation of fluorinated ionic liquids has been less explored due to limited synthetic pathways and starting materials, compounds like 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one offer promising properties. Perfluoropyridine (PFP), a versatile feedstock, undergoes nucleophilic aromatic substitution (SNAr) selectively at the 4-position. Sequential addition to the 2,6-positions leaves the 3,5-fluorines unreacted under mild conditions. These fluorinated ILs could revolutionize cleaner industrial processes .
Aryl Ether Chemistry
The aryl ether functionality in this compound makes it interesting for further exploration. Aryl ethers participate in various reactions, including cross-coupling reactions, cyclizations, and functional group transformations. Researchers may investigate its reactivity and potential applications in synthetic chemistry .
Chemical Biology
Exploring the biological activity of 3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one could yield valuable insights. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules. Such studies could lead to the development of novel therapeutic agents or probes for biological research .
Materials Science
Given its unique structure, this compound could find applications in materials science. Researchers may explore its use as a building block for designing functional materials, such as polymers, liquid crystals, or supramolecular assemblies. The combination of fluorine atoms and the pyrrolidinone ring could impart specific properties to these materials .
properties
IUPAC Name |
3-(2-bromoethyl)-5,5-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)5-6(3-4-9)7(11)10-8/h6H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZQSZNTUQPAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)-5,5-dimethylpyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2670752.png)
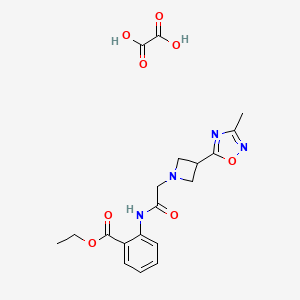
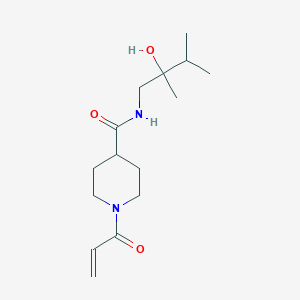
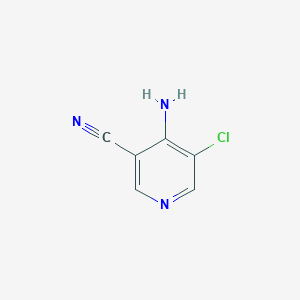
![2-(4-chlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2670760.png)

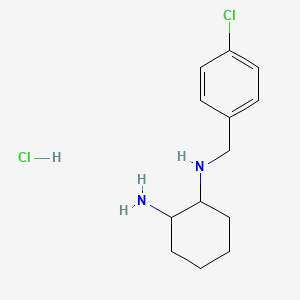
![2-(4-chlorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2670766.png)
![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2670768.png)
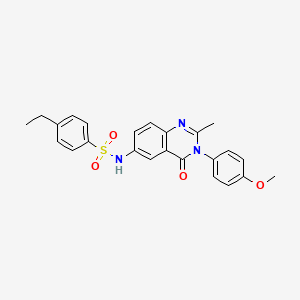
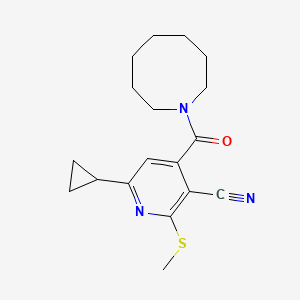

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2670774.png)